REACTION_SMILES
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[CH2:31]([O:32][C:33](=[O:34])[CH3:35])[CH3:36].[CH3:16][O:17][c:18]1[cH:19][cH:20][cH:21][cH:22][c:23]1[CH:24]1[CH2:25][CH2:26][C:27](=[O:28])[CH:29]=[CH:30]1.[CH3:1][O:2][c:3]1[c:4]([C:9]2=[CH:10][CH2:11][C:12](=[O:15])[CH2:13][CH2:14]2)[cH:5][cH:6][cH:7][cH:8]1>>[CH3:1][O:2][c:3]1[c:4]([CH:9]2[CH2:10][CH2:11][C:12](=[O:15])[CH2:13][CH2:14]2)[cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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COc1ccccc1C1C=CC(=O)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1C1C=CC(=O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1C1=CCC(=O)CC1
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Name
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Type
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product
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Smiles
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COc1ccccc1C1CCC(=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |